molecular formula C10H8FNO2 B13055210 3-(3-Cyano-2-fluorophenyl)propanoic acid

3-(3-Cyano-2-fluorophenyl)propanoic acid

Cat. No.: B13055210
M. Wt: 193.17 g/mol
InChI Key: XKPSWYFSFBYXFJ-UHFFFAOYSA-N
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Description

3-(3-Cyano-2-fluorophenyl)propanoic acid is a substituted phenylpropanoic acid derivative featuring a cyano (-CN) group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. These modifications influence physicochemical properties (e.g., acidity, solubility) and biological activity, making such derivatives valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

3-(3-cyano-2-fluorophenyl)propanoic acid

InChI

InChI=1S/C10H8FNO2/c11-10-7(4-5-9(13)14)2-1-3-8(10)6-12/h1-3H,4-5H2,(H,13,14)

InChI Key

XKPSWYFSFBYXFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyano-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzonitrile and malonic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium ethoxide or potassium tert-butoxide as the base.

    Procedure: The 3-fluorobenzonitrile undergoes a nucleophilic substitution reaction with malonic acid, followed by decarboxylation to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyano-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
3-(3-Bromo-2-fluorophenyl)propanoic acid 3-Br, 2-F 247.06 Pharmaceutical intermediate
3-(3-Chloro-2-iodophenyl)propanoic acid 3-Cl, 2-I 310.51 Potential halogen bonding in drug design
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid Oxazole, 2,4-diF-phenyl 253.20 Pharmaceutical impurity/synthetic intermediate
3-(5-Phenyl-2-furyl)propanoic acid 5-Phenyl-furan N/A Heterocyclic bioactivity
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid 3,5-Cl, 4-OH N/A Antimicrobial (E. coli, S. aureus)
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-OH, 3-NO₂ N/A Safety concerns (toxicity monitoring)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in the target compound is a stronger EWG than halogens (F, Cl, Br), increasing the acidity of the carboxylic acid moiety compared to hydroxyl- or alkyl-substituted analogs .
  • Heterocyclic Modifications: Oxazole () and furan () rings introduce rigidity and π-stacking capabilities, altering binding affinities in biological systems.

Physicochemical Properties

  • Acidity: The pKa of 3-(3-Cyano-2-fluorophenyl)propanoic acid is expected to be lower (≈2.5–3.0) than hydroxyl-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid, pKa ≈4.5) due to the electron-withdrawing cyano group .
  • Solubility: Fluorine and cyano groups reduce aqueous solubility compared to methylthio esters (e.g., 3-(methylthio)propanoic acid methyl ester, prevalent in pineapple aroma ).

Biological Activity

3-(3-Cyano-2-fluorophenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H8_{8}FNO2_2
  • Molecular Weight : 195.17 g/mol
  • Functional Groups : The compound contains a cyano group (-C≡N) and a fluorine atom, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group can act as an electrophile, while the fluorine atom enhances the compound's binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to significant therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This was confirmed through immunofluorescence staining techniques .
  • Cell Cycle Arrest and Apoptosis : Research indicates that the compound induces G2/M phase arrest in cancer cells and promotes apoptosis in a dose-dependent manner .
  • IC50_{50} Values : In various cancer cell lines, the IC50_{50} values for this compound were found to be significantly low, indicating potent activity:
    • MGC-803 (gastric cancer): IC50_{50} = 0.011 μM
    • HCT-116 (colon cancer): IC50_{50} = 9.58 μM
    • MCF-7 (breast cancer): IC50_{50} = 13.1 μM .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties:

  • Enzyme Targets : It has shown potential in inhibiting various enzymes involved in cancer progression and inflammation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50_{50} (μM)Mechanism of Action
3-(4-Cyanophenyl)propanoic acid0.81Tubulin polymerization inhibition
3-(4-Fluorophenyl)propanoic acid6.0Enzyme inhibition
3-(4-Methoxy-2-fluorophenyl)propanoic acid9.47Apoptosis induction

This table illustrates that while all these compounds exhibit anticancer activity, their potency and mechanisms differ significantly.

Case Studies and Research Findings

  • Case Study on Gastric Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in mouse xenograft models, achieving tumor growth inhibition rates of up to 80% at effective doses .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the colchicine-binding site on tubulin, forming stable interactions that disrupt microtubule dynamics essential for mitosis .

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